![molecular formula C13H23NO4 B558676 叔丁氧羰基-曲酸 CAS No. 162046-58-4](/img/structure/B558676.png)
叔丁氧羰基-曲酸
描述
BOC-TRANEXAMIC ACID is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
科学研究应用
Pharmaceutical Development
Antifibrinolytic Agents
BOC-TRANEXAMIC ACID is primarily utilized as an intermediate in the synthesis of antifibrinolytic agents. These agents are crucial in managing bleeding disorders and are especially important in surgical settings where excessive bleeding can occur. The compound's mechanism involves inhibiting the conversion of plasminogen to plasmin, thereby stabilizing blood clots and reducing blood loss during operations .
Clinical Trials
Numerous clinical trials have evaluated the efficacy of tranexamic acid derivatives, including BOC-TRANEXAMIC ACID, in reducing mortality associated with trauma and surgical procedures. For instance, a study analyzing data from the Japan Trauma Data Bank found that TXA administration significantly reduced in-hospital mortality across various trauma phenotypes .
Biochemical Research
Mechanisms of Coagulation
Researchers employ BOC-TRANEXAMIC ACID to investigate the mechanisms underlying blood coagulation and fibrinolysis. By studying its effects on plasminogen activation, scientists aim to develop new therapeutic strategies for conditions characterized by abnormal bleeding or clotting .
Inflammation Studies
The compound has also been noted for its ability to suppress post-traumatic inflammation and edema, suggesting potential applications in managing inflammatory responses following injuries.
Cosmetic Formulations
Skin Care Applications
In the cosmetic industry, BOC-TRANEXAMIC ACID is used for its skin-lightening properties. It is incorporated into formulations aimed at reducing hyperpigmentation and improving overall skin tone. This application capitalizes on its ability to inhibit fibrinolysis, which may play a role in skin health .
Diagnostic Applications
Fibrinolytic Activity Assays
BOC-TRANEXAMIC ACID can be utilized in assays designed to measure fibrinolytic activity. Such assays provide essential data for clinical diagnostics, aiding in the assessment of patients' coagulation profiles and helping guide treatment decisions .
Drug Delivery Systems
Targeted Delivery Formulations
Research is ongoing into the use of BOC-TRANEXAMIC ACID in developing targeted drug delivery systems. These systems aim to enhance the efficacy and safety of therapeutic agents by ensuring that they are delivered precisely where needed in the body .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Intermediate for antifibrinolytic agents; crucial for managing bleeding disorders |
Biochemical Research | Studies on coagulation mechanisms; inflammation suppression |
Cosmetic Formulations | Used in skincare products for reducing hyperpigmentation |
Diagnostic Applications | Assays for measuring fibrinolytic activity |
Drug Delivery Systems | Development of targeted delivery systems to enhance therapeutic efficacy |
Case Studies
- Trauma Management : A retrospective cohort study indicated that TXA administration could significantly reduce mortality rates among trauma patients with specific phenotypes .
- Postoperative Care : In a study involving spinal surgery patients, continuous low-dose tranexamic acid was evaluated for its impact on postoperative drain output and transfusion needs, showing promising results regarding blood loss management .
- Topical Application in Surgery : A randomized clinical trial assessed the efficacy of topical administration of tranexamic acid during reconstructive surgery, demonstrating reduced hemorrhagic events compared to control groups .
作用机制
Target of Action
BOC-TRANEXAMIC ACID, also known as “4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid” or “Boc-4-Amc-OH”, is a derivative of Tranexamic Acid (TXA). The primary target of TXA is plasminogen , a protein that plays a key role in the process of fibrinolysis . TXA acts as a lysine analogue and binds to the lysine binding sites on plasminogen .
Mode of Action
TXA exerts its antifibrinolytic effect by reversibly blocking the lysine binding sites on plasminogen . This prevents the conversion of plasminogen to plasmin, an enzyme that degrades fibrin, a protein involved in blood clotting . By inhibiting this conversion, TXA reduces fibrinolysis, thereby reducing bleeding .
Biochemical Pathways
The primary biochemical pathway affected by TXA is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the degradation of fibrin, which is the final product of the coagulation cascade and forms the structural basis of blood clots . This results in the stabilization of blood clots and a reduction in bleeding .
Pharmacokinetics
The pharmacokinetics of TXA involve its absorption, distribution, metabolism, and excretion (ADME). TXA can be administered through several routes: orally, topically, or intravenously . The volume of distribution of TXA is 0.18 L/kg initially and its steady-state volume of distribution is 0.39 L/kg . TXA distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .
Result of Action
The primary result of TXA’s action is a reduction in bleeding . This is particularly beneficial in conditions where fibrinolysis or hyperfibrinolysis is a factor, such as trauma, surgery, or certain bleeding disorders . In addition to reducing bleeding, TXA has been shown to have protective effects on the endothelium and beneficial modulation of inflammation and other responses following ischemia and reperfusion .
Action Environment
The action of BOC-TRANEXAMIC ACID, like that of TXA, can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases . Handling should be done in a well-ventilated place, and contact with skin and eyes should be avoided .
生化分析
Biochemical Properties
BOC-TRANEXAMIC ACID, like its parent compound tranexamic acid, is likely to interact with plasminogen and tissue-type plasminogen activator (tPA), impairing their interaction with the exposed lysine residues on the fibrin surface . This interaction prevents the maturation of plasminogen to plasmin, a fibrinolytic enzyme, thereby inhibiting fibrinolysis .
Cellular Effects
The cellular effects of BOC-TRANEXAMIC ACID are not well-studied. Tranexamic acid, from which BOC-TRANEXAMIC ACID is derived, has been reported to suppress posttraumatic inflammation and edema . It is also known to reduce bleeding rates and transfusion needs .
Molecular Mechanism
BOC-TRANEXAMIC ACID, similar to tranexamic acid, competitively and reversibly inhibits the activation of plasminogen . It binds at several distinct sites, including four or five low-affinity sites and one high-affinity site, which is involved in its binding to fibrin .
Temporal Effects in Laboratory Settings
The temporal effects of BOC-TRANEXAMIC ACID in laboratory settings are not well-documented. Tranexamic acid, the parent compound, has been shown to reduce trauma mortality when administered early, within 3 hours of injury .
Dosage Effects in Animal Models
While specific studies on BOC-TRANEXAMIC ACID in animal models are lacking, studies on tranexamic acid in dogs have shown that it improves clot strength and decreases fibrinolysis in blood samples in an in vitro hyperfibrinolysis model .
Metabolic Pathways
The metabolic pathways of BOC-TRANEXAMIC ACID are not well-characterized. Tranexamic acid metabolism does not appear to be a significant means of drug elimination .
Transport and Distribution
The transport and distribution of BOC-TRANEXAMIC ACID within cells and tissues are not well-documented. Tranexamic acid, the parent compound, is known to distribute into cerebrospinal fluid and the aqueous humor of the eye .
Subcellular Localization
The subcellular localization of BOC-TRANEXAMIC ACID is not well-studied. The parent compound, tranexamic acid, is known to exert its effects at various cellular compartments, including the endoplasmic reticulum, mitochondria, ribosome, and nucleus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-TRANEXAMIC ACID typically involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl isocyanate. This reaction is carried out under controlled conditions to ensure high yield and purity . Another method involves the use of di-tert-butyl dicarbonate and trans-methyl-4-aminocyclohexanecarboxylate .
Industrial Production Methods
Industrial production of this compound often employs a multi-step process that includes the condensation of chiral ligand reagent tert-butylsulfinamide with 4-oxo-cyclohexane carboxylic acid tert-butyl ester. This method ensures high stereoselectivity and yield .
化学反应分析
Types of Reactions
BOC-TRANEXAMIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives .
相似化合物的比较
Similar Compounds
BOC-TRANEXAMIC ACID methyl ester: This compound has a similar structure but includes a methyl ester group.
BOC-TRANEXAMIC ACID tert-butyl ester: Another similar compound with a tert-butyl ester group.
Uniqueness
BOC-TRANEXAMIC ACID is unique due to its specific structural configuration, which allows for high reactivity and selectivity in various chemical reactions. Its tert-butoxycarbonyl group provides stability and enhances its interaction with other molecules, making it a valuable compound in research and industrial applications .
生物活性
Introduction
BOC-TRANEXAMIC ACID, a derivative of tranexamic acid (TA), is primarily known for its antifibrinolytic properties, which inhibit the breakdown of fibrin in blood clots. This compound has garnered attention not only for its traditional use in managing bleeding disorders but also for its potential applications in oncology and other therapeutic areas. This article explores the biological activity of BOC-TRANEXAMIC ACID, focusing on its mechanisms of action, efficacy in various clinical situations, and implications for future research.
Tranexamic acid acts by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme responsible for fibrinolysis. BOC-TRANEXAMIC ACID retains this mechanism while potentially offering enhanced stability and bioavailability due to its protective BOC (tert-butyloxycarbonyl) group. The inhibition occurs at several binding sites on plasminogen, preventing its interaction with fibrin and thereby stabilizing clots.
Key Mechanisms
- Inhibition of Plasminogen Activation : BOC-TRANEXAMIC ACID binds to lysine-binding sites on plasminogen, blocking its conversion to plasmin.
- Stabilization of Fibrin Clots : By preventing fibrinolysis, it aids in maintaining hemostasis during surgical procedures or trauma.
- Potential Anticancer Activity : Recent studies suggest that TA may exhibit anticancer properties by blocking extracellular plasmin formation, which is implicated in tumor progression and metastasis .
Efficacy in Trauma and Surgery
Numerous studies have demonstrated the effectiveness of tranexamic acid in reducing mortality associated with traumatic bleeding. For instance, the CRASH-2 trial established that early administration of TA significantly decreased mortality due to bleeding in trauma patients .
Table 1: Summary of Clinical Trials Involving Tranexamic Acid
Study | Population | Intervention | Outcome | Findings |
---|---|---|---|---|
CRASH-2 | Trauma patients | 1g loading dose + 1g infusion | Mortality reduction | 14.5% vs 16.0% (p=0.0035) |
CRASH-3 | TBI patients | 1g loading dose + 1g infusion | Head injury death | 18.5% vs 19.8% (p=0.94) |
Gastrointestinal Bleeding Study | GI bleeding patients | High-dose infusion | Death due to bleeding | No significant difference (RR=0.99) |
Military Cohort Study | Severely injured civilians | TXA administration | Survival rates | Improved survival in shock patients |
Anticancer Properties
Recent research indicates that TA may also play a role as an anticancer agent by inhibiting pathways associated with tumor growth. In vitro studies have shown that TA reduces cell viability across various cancer cell lines, including melanoma and breast cancer . The mechanism involves the suppression of oncogenic protein expression and disruption of intracellular signaling pathways.
Case Studies
- Breast Cancer : A study showed that TA inhibited cell proliferation and induced apoptosis in MDA-MB-468 cells, suggesting potential as an adjunctive therapy in breast cancer treatment.
- Melanoma : In another study, TA demonstrated significant cytotoxic effects on melanoma cell lines, indicating its potential as a therapeutic agent against aggressive tumors.
Safety Profile and Side Effects
While BOC-TRANEXAMIC ACID is generally well-tolerated, its use is not without risks. Common side effects include gastrointestinal disturbances and thromboembolic events. Clinical trials have shown that while arterial thromboembolic events remain similar between treatment and placebo groups, venous thromboembolic events may be higher in those receiving TA .
Summary of Side Effects
- Common : Nausea, vomiting, diarrhea
- Serious : Thromboembolic events (DVT, PE)
Future Directions
The promising biological activity of BOC-TRANEXAMIC ACID warrants further investigation into its applications beyond hemostatic control. Future studies should focus on:
- Mechanistic Studies : Understanding the detailed molecular pathways affected by BOC-TRANEXAMIC ACID.
- Clinical Trials : Conducting randomized controlled trials to evaluate its efficacy and safety as an anticancer agent.
- Combination Therapies : Exploring synergistic effects when combined with other chemotherapeutic agents.
属性
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKNJGFCSHZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347564 | |
Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-58-4, 27687-14-5 | |
Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。